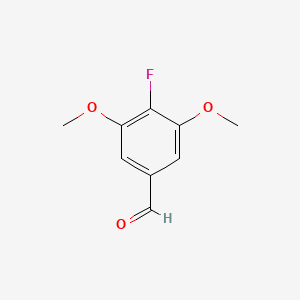

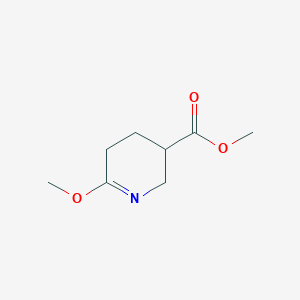

![molecular formula C21H22N4O3S2 B2538431 2-(ethylthio)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 1105248-47-2](/img/structure/B2538431.png)

2-(ethylthio)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "2-(ethylthio)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide" is a complex organic molecule that appears to be a derivative of benzamide with multiple heterocyclic components such as furan, thiophene, and pyrazole rings. This compound is likely to have been synthesized for its potential biological activity, given the presence of these pharmacophore elements.

Synthesis Analysis

While the specific synthesis of the compound is not detailed in the provided papers, similar synthetic strategies can be inferred. For instance, the synthesis of N-aroyl-N'-(2-phenyl-4-oxo-4H- benzopyran-6-yl)thioureas involves the treatment of 6-aminoflavone with aroyl isothiocyanate followed by a reaction with PCl5 in POCl3, leading to the formation of N-(9-oxo-7-phenyl-9H-pyrano[2,3-g]benzothiazol-2-yl)benzamides . This suggests that the synthesis of the compound may also involve multi-step reactions including the use of isothiocyanates and possibly cyclization steps to form the heterocyclic components.

Molecular Structure Analysis

The molecular structure of the compound likely features a benzamide core with an ethylthio group attached to the thiophene ring, which is fused to a pyrazole ring. The furan ring is connected through an amino-oxoethyl linker. The presence of these heterocycles indicates a molecule with a potential for varied electronic distribution, which could influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The compound's reactivity would be influenced by the functional groups present. The amino group could participate in the formation of bonds with other molecules or ions. The ethylthio group could be involved in nucleophilic substitution reactions. The heterocyclic components may undergo electrophilic substitution, given the electron-rich nature of furan and thiophene rings. The synthesis of similar compounds, such as N-(1,7-dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives, involves 1,3-dipolar cycloaddition and rearrangement, indicating that such reactions could be relevant for the compound as well .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of multiple heteroatoms would contribute to its polarity, solubility in polar solvents, and potential for hydrogen bonding. The compound's stability could be affected by the presence of the furan ring, which is susceptible to oxidation. The benzamide moiety could confer some degree of rigidity to the molecule, potentially affecting its crystallinity and melting point.

Scientific Research Applications

Amplifying Agents in Phleomycin Studies

The research conducted by D. J. Brown and W. Cowden in 1982 explored the condensation of 3-aminocrotonamide with various esters, producing compounds with substituents like furan-2'-yl and thien-2'-yl. These compounds, especially the pyridinyl derivatives, were evaluated for their activity as amplifiers of phleomycin against Escherichia coli. This study highlights the potential use of these compounds in enhancing the effectiveness of phleomycin, a glycopeptide antibiotic, in bacterial inhibition Brown & Cowden, 1982.

Thienopyrimidine Synthesis for Pharmaceutical Applications

N. Pokhodylo and colleagues (2010) focused on novel transformations of amino and carbonyl/nitrile groups in the Gewald thiophenes for thienopyrimidine synthesis. Their research aimed at creating new heterocyclic compounds, including thieno[2,3-d]pyrimidin-4(3H)-one and thieno[2,3-d][1,3]oxazin-4-one derivatives, showcasing the chemical versatility of these compounds for potential pharmaceutical applications Pokhodylo et al., 2010.

Synthesis of Fused Heterocycles for Drug Development

Merve Ergun and colleagues (2014) reported on the synthesis of a novel class of compounds, including furan-fused heterocycles like 5-oxo-N-phenyl-5,6-dihydro-4H-thieno[3,2-b]pyrrole-4-carboxamide. These findings illustrate the potential of such compounds in the development of new drugs with enhanced pharmacological profiles Ergun et al., 2014.

Antimicrobial and Anticancer Potential

Research on new thienopyrimidine derivatives by M. Bhuiyan et al. (2006) showcases the antimicrobial potential of these compounds. They explored the reaction of heteroaromatic o-aminonitrile with various agents, leading to compounds with pronounced antimicrobial activity. This research underscores the significance of such compounds in addressing antibiotic resistance and the development of new antimicrobial agents Bhuiyan et al., 2006.

Heterocyclic Systems for Antiviral Activity

A. Hebishy et al. (2020) developed novel benzamide-based 5-aminopyrazoles and their derivatives with significant antiviral activities against the H5N1 influenza virus. Their work highlights the potential of such heterocyclic systems in the development of antiviral drugs, especially against avian influenza, demonstrating the broad spectrum of pharmaceutical applications these compounds can have Hebishy et al., 2020.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-ethylsulfanyl-N-[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O3S2/c1-2-30-18-8-4-3-7-15(18)21(27)23-20-16-12-29-13-17(16)24-25(20)11-19(26)22-10-14-6-5-9-28-14/h3-9H,2,10-13H2,1H3,(H,22,26)(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVJRURYNPGAUCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NC2=C3CSCC3=NN2CC(=O)NCC4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(ethylthio)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

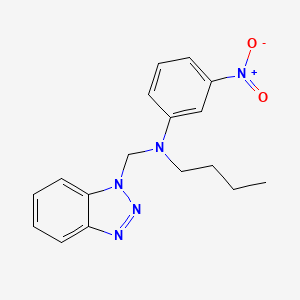

![N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(4-fluorophenoxy)benzamide](/img/structure/B2538351.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)cyclopropanecarboxamide](/img/structure/B2538352.png)

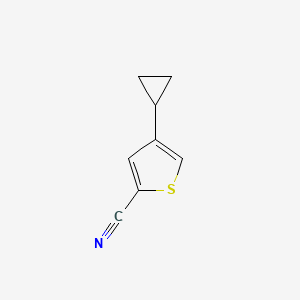

![3-(4-fluorophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2538355.png)

![2-{[5-Bromo-2-(trifluoromethoxy)phenyl]methyl}isoindole-1,3-dione](/img/structure/B2538357.png)

![(E)-N'-[3-cyano-4-(3,4,5-trimethoxyphenyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2538359.png)

![1,6,7-Trimethyl-8-(methylpropyl)-3-(2-oxopropyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2538362.png)

![5-Bromo-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]furan-2-carboxamide](/img/structure/B2538366.png)